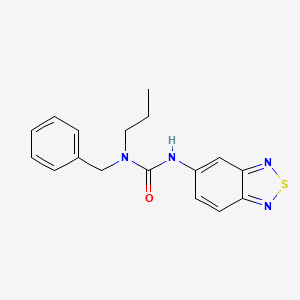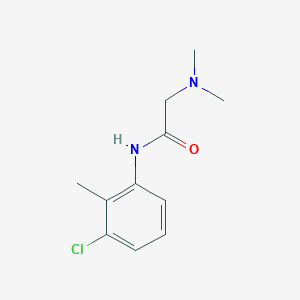![molecular formula C15H8ClN3 B5171323 (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile](/img/structure/B5171323.png)
(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile, also known as CMI, is a promising compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile involves the inhibition of various enzymes and proteins involved in the pathogenesis of cancer, Alzheimer's disease, and Parkinson's disease. (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the formation of beta-amyloid plaques by reducing the activity of beta-secretase and gamma-secretase enzymes. Moreover, (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiproliferative activities. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the development of various diseases. (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has several advantages for lab experiments, including its easy synthesis, low cost, and high yield. It is also stable under normal laboratory conditions and can be easily stored for future use. However, (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has some limitations, such as its poor solubility in water, which makes it difficult to administer in vivo. Additionally, its toxicity profile and pharmacokinetics need to be further studied to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile. Firstly, more studies are needed to determine the pharmacokinetics and toxicity profile of (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile in humans. Secondly, the development of novel drug delivery systems that can improve the solubility and bioavailability of (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile is essential for its clinical application. Thirdly, the identification of new targets and pathways that can be modulated by (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile is necessary to expand its therapeutic potential. Finally, the combination of (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile with other drugs or therapies may enhance its efficacy and reduce its toxicity in the treatment of various diseases.
Conclusion
In conclusion, (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile is a promising compound that has shown potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Its easy synthesis, low cost, and high yield make it an attractive candidate for further research. However, its poor solubility in water and limited toxicity profile need to be addressed to determine its safety and efficacy in humans. Further studies are needed to explore its pharmacokinetics, toxicity, and potential therapeutic targets.
Synthesemethoden
(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile can be synthesized using a simple one-pot reaction involving the condensation of 6-chloro-1-methylindole-2-carbaldehyde and malononitrile in the presence of a catalyst such as piperidine. The resulting product is a yellow crystalline solid with a melting point of 211-213°C.
Wissenschaftliche Forschungsanwendungen
(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been reported to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has also shown promising results in the treatment of Alzheimer's disease by inhibiting the formation of beta-amyloid plaques, which are the hallmark of the disease. Additionally, (6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile has been found to have neuroprotective effects in Parkinson's disease by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
2-(6-chloro-1-methylbenzo[cd]indol-2-ylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3/c1-19-13-6-5-12(16)10-3-2-4-11(14(10)13)15(19)9(7-17)8-18/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWFHBXFGXDNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-1-methylbenzo[cd]indol-2-ylidene)propanedinitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-phenyl-2-piperazinone](/img/structure/B5171258.png)
![6-[5-(3-bromophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5171266.png)
![8-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171270.png)
![ethyl 4-[ethyl(2-methyl-2-propen-1-yl)amino]-1-piperidinecarboxylate](/img/structure/B5171277.png)
![2-{5-[(1-benzyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5171285.png)
amino]-4-oxobutanoic acid](/img/structure/B5171289.png)
![ethyl N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5171293.png)
![2-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5171310.png)
![1-(4-chlorophenoxy)-3-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-propanol hydrochloride](/img/structure/B5171317.png)



![2-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5171339.png)